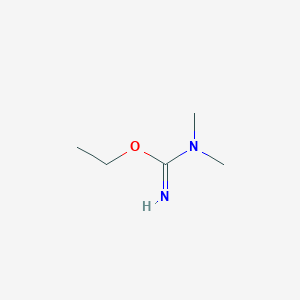
ethyl N,N-dimethylcarbamimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N,N-dimethylcarbamimidate is an organic compound with the chemical formula C5H12N2O. It is a derivative of carbamimidic acid and is known for its reactivity and versatility in various chemical reactions. This compound is often used in organic synthesis and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl N,N-dimethylcarbamimidate can be synthesized through several methods. One common method involves the reaction of ethyl isocyanate with N,N-dimethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity. Another method involves the reaction of ethyl chloroformate with N,N-dimethylamine in the presence of a base such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, and the reaction conditions are carefully controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N,N-dimethylcarbamimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new carbamimidate derivatives .
Aplicaciones Científicas De Investigación
Ethyl N,N-dimethylcarbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and ureas.
Biology: This compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Medicine: this compound is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl N,N-dimethylcarbamimidate involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is utilized in various applications, such as protein crosslinking and nucleic acid modification .
Comparación Con Compuestos Similares
Ethyl N,N-dimethylcarbamimidate can be compared with other similar compounds, such as:
N,N-dimethylcarbamoyl chloride: This compound is also reactive and used in organic synthesis but has different reactivity and applications.
Ethyl carbamate: While similar in structure, ethyl carbamate has distinct chemical properties and uses.
N,N-dimethylformamide: This compound is a common solvent in organic synthesis and has different functional groups and reactivity.
This compound stands out due to its unique combination of reactivity and versatility, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
90914-59-3 |
|---|---|
Fórmula molecular |
C5H12N2O |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
ethyl N,N-dimethylcarbamimidate |
InChI |
InChI=1S/C5H12N2O/c1-4-8-5(6)7(2)3/h6H,4H2,1-3H3 |
Clave InChI |
XPJAMCKNFBJQEY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


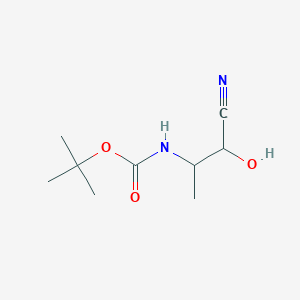
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)

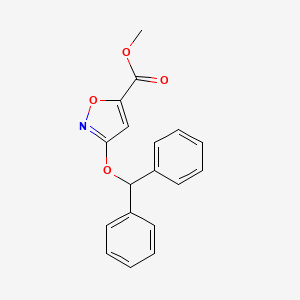
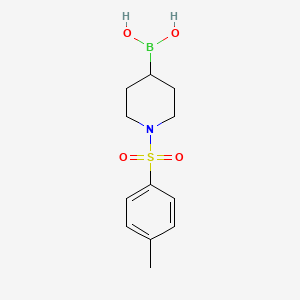
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)
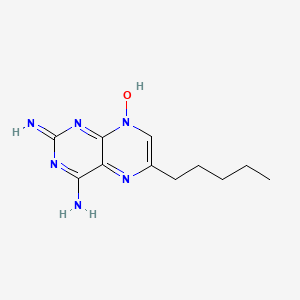

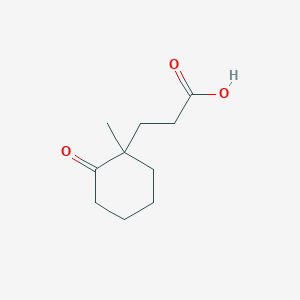
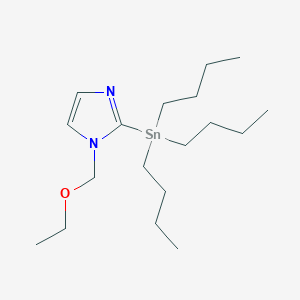
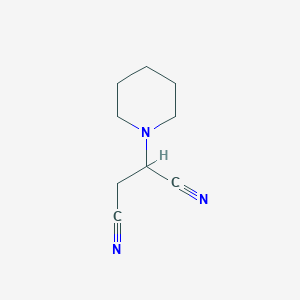
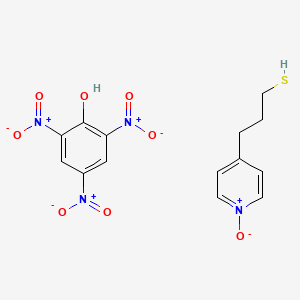
![8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13992791.png)
